molecular formula C17H11BrClN5O B2874688 6-(4-bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892481-19-5

6-(4-bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B2874688
CAS No.: 892481-19-5
M. Wt: 416.66
InChI Key: QAMKJJSSXWJWMW-UHFFFAOYSA-N
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Description

6-(4-bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C17H11BrClN5O and its molecular weight is 416.66. The purity is usually 95%.
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Biological Activity

6-(4-bromobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, with the CAS number 892481-19-5, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and specific activities against various pathogens and cancer cell lines.

The molecular formula of the compound is C17_{17}H11_{11}BrClN5_5O, and it has a molecular weight of 416.7 g/mol. The compound features a triazolo-pyrimidine structure that is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate bromobenzyl and chlorophenyl substituents into the triazolo-pyrimidine framework. The detailed synthetic pathway often includes the use of reagents such as hydrazine derivatives and various coupling agents.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown broad-spectrum antibacterial activity and moderate antifungal effects against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

CompoundAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Compound A32 (E. coli)64 (C. albicans)
Compound B16 (S. aureus)32 (C. albicans)
6-(4-bromobenzyl)-3-(3-chlorophenyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-oneTBDTBD

Anticancer Activity

In vitro studies have shown that the compound exhibits anti-proliferative activity against several human cancer cell lines. Specifically, it has been reported that related compounds display IC50_{50} values under 30 μM against various cancer cell lines .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)
MCF-7 (Breast Cancer)<30
HeLa (Cervical Cancer)<30
A549 (Lung Cancer)<30

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation and survival. For example, studies on similar triazolo-pyrimidine derivatives have indicated their role as inhibitors of deubiquitinases, which are crucial in regulating protein turnover and cellular signaling pathways .

Case Studies

  • Antibacterial Evaluation : A study conducted on a series of triazolo-pyrimidine derivatives highlighted the effectiveness of compounds featuring bromobenzyl substituents against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
  • Anticancer Studies : Another investigation focused on the anti-cancer properties of related derivatives showed that they could significantly reduce cell viability in gastric cancer cells by inducing apoptosis through the inhibition of USP28 .

Properties

IUPAC Name

6-[(4-bromophenyl)methyl]-3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClN5O/c18-12-6-4-11(5-7-12)9-23-10-20-16-15(17(23)25)21-22-24(16)14-3-1-2-13(19)8-14/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMKJJSSXWJWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Br)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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